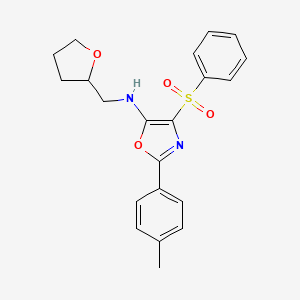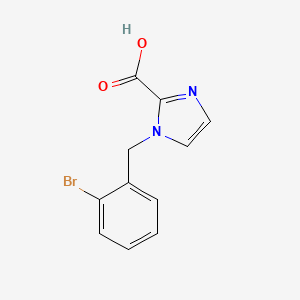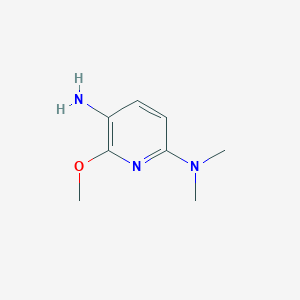![molecular formula C16H20N6O3 B2710872 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea CAS No. 1448134-76-6](/img/structure/B2710872.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea” is a synthetic molecule . It has been designed and synthesized for evaluation of its anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized .Molecular Structure Analysis
The molecular formula of the compound is C14H19NO3 . The structure of the compound includes a benzo[d][1,3]dioxol-5-yl group and a 2,4-bis(dimethylamino)pyrimidin-5-yl group .Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure-activity relationship study culminated in the identification of active analogs .Physical And Chemical Properties Analysis
The molecular weight of the compound is 249.3056 g/mol . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique
Antioxidant Activity
Research on coumarin substituted heterocyclic compounds prepared in dioxin-ethanol medium showed significant antioxidant activities. These compounds, characterized by methods such as FT-IR, 1HNMR, and Mass spectral analyses, demonstrated high scavenging activities against DPPH radicals, indicating their potential as antioxidants (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).
Iron(III) Complex Formation
The study on N-Hydroxyamide-Containing Heterocycles explored the synthesis and iron(III) complex-forming tendency of various compounds, including 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone. These compounds were shown to form complexes with iron(III), although with stability constants far below that of natural ferrioxamine B, highlighting their potential in metal coordination chemistry (J. Ohkanda, T. Tokumitsu, K. Mitsuhashi, A. Katoh, 1993).
Herbicide Application
A study on cyclosulfamuron, a pyrimidinylsulfonylurea herbicide, detailed its crystal structure, showcasing the molecule's herbicidal application. The study provides insights into the compound's structural features, such as dihedral angles and hydrogen bonding, which could be relevant for understanding similar compounds' modes of action (Gihaeng Kang, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).
Organic Light-Emitting Diodes (OLEDs)
Research on the synthesis and fluorescence properties of two bis(2,4,5-trisubstitutedoxazoles) highlighted their potential as organic light-emitting materials. These compounds showed maximum emission peaks close to the blue light waveband, indicating their application in OLEDs (Sha Hong-bin, 2010).
Pharmacokinetics
A study developed a method for quantitating dimethyl benzoylphenylurea (BPU) and its metabolites in human plasma and urine, crucial for clinical pharmacology studies. This research underscores the importance of analytical methods in understanding the pharmacokinetics of related compounds (M. Rudek, Ming Zhao, P. He, et al., 2005).
Mécanisme D'action
The compound has shown to cause cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . It may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .
Orientations Futures
The compound and its analogs may serve as a template for further optimization to afford more active analogs . This could lead to the development of a comprehensive understanding of the structure-activity relationships of indole anticancer molecules . Further studies are needed to explore its full potential.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2,4-bis(dimethylamino)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-21(2)14-11(8-17-15(20-14)22(3)4)19-16(23)18-10-5-6-12-13(7-10)25-9-24-12/h5-8H,9H2,1-4H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQURCMPOVCDZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2710795.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710799.png)
![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2710800.png)
![11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2710801.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)


![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)

